7-Tio-8-oxoguanosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

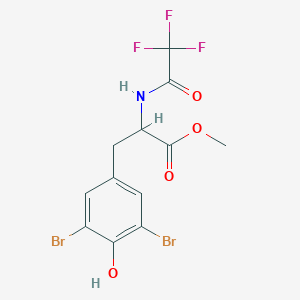

7-Thio-8-oxoguanosine (7TOG) is an important intermediate in the biosynthesis of guanine nucleotides, which are essential for the growth and development of cells and organisms. 7TOG is a modified form of guanosine, which is a purine nucleoside, and is found in many organisms. 7TOG is a key metabolite in the purine salvage pathway, which is important for the synthesis of the guanine nucleotides. 7TOG is also involved in the regulation of gene expression, as well as in the regulation of cell cycle progression.

Aplicaciones Científicas De Investigación

Preferencias de apareamiento de bases en el ribosoma

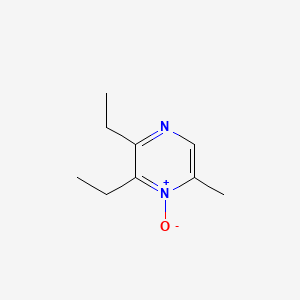

8-oxoguanosina (8-oxoG), un derivado de la guanina, se sabe que es susceptible a la oxidación, lo que da como resultado la formación de 8-oxoguanina {svg_1}. En el ADN libre de proteínas, 8-oxodG adopta la conformación syn con más frecuencia que la anti {svg_2}. En la conformación syn, 8-oxodG forma pares de bases con dA {svg_3}. Esta propiedad de 8-oxoG se ha utilizado para estudiar las preferencias de apareamiento de bases en el ribosoma {svg_4}.

Replicación del ADN y daño oxidativo

7,8-Dihidro-8-oxoguanina (8-oxoG) ha atraído considerable atención de los analistas porque se recolecta con transversiones GC → TA en la replicación del ADN {svg_5}. Debido al menor potencial redox en comparación con la guanina, 8-oxoG se considera el sumidero final de "huecos positivos", donde la oxidación del ADN se canaliza en esta dirección {svg_6}. Esta propiedad de 8-oxoG se ha utilizado para estudiar el daño oxidativo en el ADN {svg_7}.

Inhibición del aptámero de teofilina

Se ha encontrado que las lesiones de 7,8-Dihidro-8-oxoguanosina inhiben el aptámero de teofilina {svg_8}. Esta propiedad de 7-Tio-8-oxoguanosina se ha utilizado para estudiar la inhibición del aptámero de teofilina {svg_9}.

Mecanismo De Acción

Target of Action

7-Thio-8-oxoguanosine, also known as 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione, is a nucleoside analog . It primarily targets RNA or DNA synthesis . It has been found to be a potent activator of a number of effectors involved in anti-tumor immune responses .

Mode of Action

The compound’s action mechanism relies on obstructing RNA or DNA synthesis . It has been found to induce interferon (IFN) production, activate asialo-GM1 positive (AGM1+) killer cells, and enhance specific antibody responses .

Biochemical Pathways

7-Thio-8-oxoguanosine affects the biochemical pathways involved in DNA replication. It is associated with GC → TA transversions in DNA replication . This is due to its lower redox potential compared to guanine, making it the ultimate “positive hole” sink, where the oxidation of DNA is funneled into this direction .

Result of Action

The primary result of 7-Thio-8-oxoguanosine’s action is the disruption of RNA or DNA synthesis . This disruption can lead to a variety of effects, including the potential treatment of neoplasms, DNA-damage related ailments, and viral infections .

Action Environment

The action of 7-Thio-8-oxoguanosine can be influenced by various environmental factors. For instance, the presence of water molecules around the compound can play a crucial role in the process of proton release from 8-oxoG˙+ to the first hydration shell

Análisis Bioquímico

Biochemical Properties

7-Thio-8-oxoguanosine plays a crucial role in biochemical reactions, particularly those involving oxidative damage to nucleic acids. It interacts with various enzymes and proteins, including DNA glycosylases such as OGG1, which recognize and excise oxidized guanine lesions from DNA . This interaction is essential for maintaining genomic stability and preventing mutations. Additionally, 7-Thio-8-oxoguanosine can inhibit or alter the activity of RNA polymerases, affecting RNA synthesis and processing .

Cellular Effects

The effects of 7-Thio-8-oxoguanosine on cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to DNA and RNA damage . This compound affects cell signaling pathways, particularly those involved in the cellular response to oxidative stress, such as the activation of antioxidant defense mechanisms. Furthermore, 7-Thio-8-oxoguanosine can alter gene expression by modifying transcriptional regulatory elements and epigenetic markers .

Molecular Mechanism

At the molecular level, 7-Thio-8-oxoguanosine exerts its effects through several mechanisms. It can form adducts with DNA and RNA, leading to mutations and disruptions in base pairing . The compound’s ability to adopt different conformations allows it to interact with various biomolecules, including enzymes involved in DNA repair and RNA processing . Additionally, 7-Thio-8-oxoguanosine can inhibit the activity of certain enzymes, such as RNA polymerases, by binding to their active sites and preventing proper function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Thio-8-oxoguanosine can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 7-Thio-8-oxoguanosine can lead to persistent oxidative damage in cells, affecting cellular function and viability . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 7-Thio-8-oxoguanosine vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, 7-Thio-8-oxoguanosine can cause significant DNA and RNA damage, leading to cell death and tissue toxicity . These dosage-dependent effects are important for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

7-Thio-8-oxoguanosine is involved in several metabolic pathways, particularly those related to oxidative stress and DNA repair . The compound interacts with enzymes such as DNA glycosylases, which recognize and excise oxidized guanine lesions from DNA . Additionally, 7-Thio-8-oxoguanosine can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, 7-Thio-8-oxoguanosine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Thio-8-oxoguanosine is critical for its activity and function. The compound can localize to the nucleus and mitochondria, where it exerts its effects on DNA and RNA . Targeting signals and post-translational modifications may direct 7-Thio-8-oxoguanosine to specific compartments or organelles, influencing its activity and interactions with other biomolecules .

Propiedades

IUPAC Name |

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVRXZQAWPIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)